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Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807

Disclaimer: This document summarizes the currently available public information regarding the
safety and toxicity of Fuziline. It is intended for research, scientific, and drug development
professionals. Notably, specific quantitative toxicity data, such as median lethal dose (LD50)
values for Fuziline, and detailed reports from standardized acute, subchronic, or chronic toxicity
studies on the purified compound are not readily available in the public scientific literature. The
information presented herein is a compilation of qualitative data and findings from related
studies.

Executive Summary

Fuziline is a diterpenoid alkaloid derived from the lateral roots of Aconitum carmichaelii Debx.,
known as Fuzi in traditional Chinese medicine. While Fuzi has a long history of medicinal use,
its narrow therapeutic window and potential for cardiotoxicity and neurotoxicity, primarily
attributed to other constituent alkaloids like aconitine, necessitate a thorough evaluation of the
safety profile of its individual components. This guide provides a comprehensive overview of
the known safety and toxicity information for Fuziline, drawing from available preclinical
research. It covers qualitative toxicity assessments, known mechanisms of action and toxicity-
related signaling pathways, and outlines standard experimental protocols for toxicological
evaluation. The current body of evidence suggests that Fuziline may possess a more favorable
safety profile compared to other alkaloids present in Fuzi, particularly concerning cardiotoxicity
and neurotoxicity. However, the lack of robust quantitative toxicological data underscores the
need for further rigorous investigation.
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General Safety and Toxicity Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals
(GHS), Fuziline is classified as acutely toxic.[1] The hazard statements associated with it are:

e H300: Fatal if swallowed
e H330: Fatal if inhaled

These classifications indicate a high degree of acute toxicity, warranting careful handling and
containment procedures in a research and development setting.

Studies on the parent herb, Fuzi, have indicated that while the crude extract can be toxic,
individual components exhibit varying degrees of toxicity. Research suggests that Fuziline (FE)
demonstrates lower toxicity compared to other alkaloids like benzoylmesaconine (BMA). In one
study, mice treated with Fuziline did not exhibit the cardiotoxic or neurotoxic effects observed
with BMA.

Organ-Specific Toxicity

The primary focus of toxicological concern for Aconitum alkaloids is on the cardiovascular and
central nervous systems. However, data specific to Fuziline's effects on various organs are
limited. The available information is summarized in the table below.
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Organ System Species Rout-e ?f . Observed Reference
Administration Effects
No cardiotoxicity
observed at
tested doses.
Fuziline showed
Cardiovascular Mouse Not specified protective effects  [2]
against
dobutamine-
induced cardiac
injury.[2]
Fuziline
demonstrated
cardioprotective
Rat Not specified effects against
isoproterenol-
induced
myocardial injury.
No neurotoxicity
Nervous Mouse Not specified observed at
tested doses.
Liver Mouse, Rat Not specified In a study on [2]
dobutamine-

induced heart
damage in mice,
Alanine
Aminotransferas
e (ALT) levels
were not
significantly
different between
groups treated
with Fuziline and
control groups,

suggesting no
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acute
hepatotoxicity
under these
conditions.[2] A
study on
Fuziline's effect
on metabolism in
rats and mice did
not report
adverse liver

effects.

In a study on
dobutamine-
induced heart
damage,
creatinine levels
were slightly
higher in the
Fuziline-treated
group compared
Kidney Mouse Not specified to the [2]
dobutamine
group, but the
toxicological
significance of
this finding is
unclear. Urea
levels were not
significantly
different.[2]

Quantitative Toxicity Data

As of the latest literature review, specific quantitative toxicity data for Fuziline, such as LD50
and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available. The following
table highlights the absence of this critical information.
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Route of

Toxicity Endpoint . . Species Value
Administration
Acute Toxicity (LD50) Oral Rat/Mouse Data not available
Dermal Rabbit Data not available
Inhalation (LC50) Rat Data not available
Intravenous Rat/Mouse Data not available
Repeated Dose )
o 28-Day Oral Rat Data not available
Toxicity (NOAEL)
90-Day Oral Rat Data not available

Signaling Pathways in Fuziline's Biological Activity
and Toxicity

While specific toxic pathways for Fuziline are not well-defined due to its comparatively lower
toxicity, research into its protective and broader biological effects has elucidated some involved
signaling pathways.

Cardioprotective Signaling Pathway of Fuziline

Fuziline has been shown to exert cardioprotective effects by mitigating pyroptosis and oxidative
stress in cardiac cells. In a model of dobutamine-induced heart damage, Fuziline administration
led to a decrease in the levels of Gasdermin D (GSDMD), 8-hydroxy-deoxyguanosine (8-
OHdG), Interleukin-13 (IL-1B), and Galectin-3 (GAL-3).[2] This suggests an inhibitory effect on
the inflammasome pathway and a reduction in oxidative DNA damage.
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Cellular Stress (e.g., Dobutamine) Fuziline Intervention
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8086807#safety-and-toxicity-profile-of-fuziline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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